2-Difluoromethanesulfonylbenzene-1-thiol
Overview
Description
2-Difluoromethanesulfonylbenzene-1-thiol is a chemical compound with the molecular formula C₇H₆F₂O₂S₂ and a molecular weight of 224.25 g/mol It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to a benzene ring with a thiol group at the ortho position
Scientific Research Applications
2-Difluoromethanesulfonylbenzene-1-thiol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Biochemical Analysis
Biochemical Properties
2-Difluoromethanesulfonylbenzene-1-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the inhibition of cytochrome P450 by this compound can lead to a decrease in the metabolism of certain substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound has been shown to result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound can exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become more pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body. The enzymes involved in these metabolic pathways, such as cytochrome P450, play a crucial role in determining the fate of this compound in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific regions. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethanesulfonylbenzene-1-thiol typically involves the introduction of the difluoromethyl group to a benzene ring followed by the addition of a sulfonyl group. One common method involves the reaction of a difluoromethylating agent with a benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethanesulfonylbenzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Difluoromethanesulfonylbenzene-1-thiol involves its interaction with molecular targets through its reactive thiol and difluoromethyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoromethanesulfonylbenzene-1-thiol: Similar structure but with a single fluorine atom.
2-Chloromethanesulfonylbenzene-1-thiol: Contains a chlorine atom instead of fluorine.
2-Bromomethanesulfonylbenzene-1-thiol: Contains a bromine atom instead of fluorine.
Uniqueness
2-Difluoromethanesulfonylbenzene-1-thiol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and can affect its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S2/c8-7(9)13(10,11)6-4-2-1-3-5(6)12/h1-4,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISTYQAEPJVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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